molecular formula C7H8BrN3O B13286972 2-Amino-4-bromo-N'-hydroxybenzene-1-carboximidamide

2-Amino-4-bromo-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13286972
M. Wt: 230.06 g/mol
InChI Key: QCQMCFACTGOZDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide typically involves multi-step reactions. One common method includes the nitration of a benzene derivative, followed by the conversion of the nitro group to an amine, and subsequent bromination . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like bromine . Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of brominated benzene derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide is unique due to its specific functional groups and their positions on the benzene ring. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities .

Biological Activity

2-Amino-4-bromo-N'-hydroxybenzene-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, cytotoxic effects, and mechanisms of action.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving appropriate amine derivatives and carboximidamide precursors. Its structure features a hydroxyl group, which may play a crucial role in its biological interactions. The presence of the bromine atom is also significant, as halogenated compounds often exhibit enhanced biological activity.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against breast cancer cell lines such as MDA-MB-231, SUIT-2, and HT-29. The compound's IC50 values indicate its effectiveness in inducing cell death, surpassing that of standard chemotherapeutic agents like cisplatin .

Cell Line IC50 (µM) Comparison to Cisplatin
MDA-MB-2310.478.75 times more potent
SUIT-2[Value Needed]Less potent than cisplatin
HT-290.550.8 times more active

The mechanisms by which this compound exerts its cytotoxic effects are multifaceted:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : Studies indicate that it can arrest the cell cycle at specific phases, contributing to its effectiveness in inhibiting tumor growth.
  • Topoisomerase Inhibition : Similar to other naphthoquinone derivatives, this compound may inhibit topoisomerase II, disrupting DNA replication and transcription processes .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MDA-MB-231 Cells : A detailed analysis showed that treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry and Hoechst staining techniques.
  • In Vivo Studies : Preliminary animal studies indicated that the compound could effectively reduce tumor size in xenograft models, suggesting its potential for therapeutic applications.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

2-amino-4-bromo-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8BrN3O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11)

InChI Key

QCQMCFACTGOZDZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)N)/C(=N/O)/N

Canonical SMILES

C1=CC(=C(C=C1Br)N)C(=NO)N

Origin of Product

United States

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